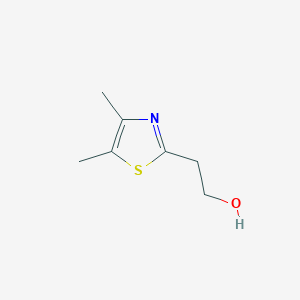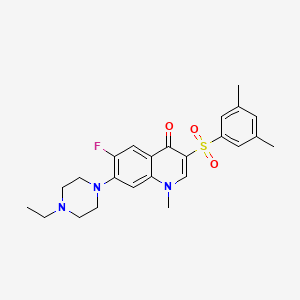
3-((3,5-dimethylphenyl)sulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the quinolinone core, with the sulfonyl group attached to one of the carbon atoms and the piperazine ring attached to another carbon atom. The positions of these groups on the quinolinone ring could significantly affect the compound’s properties.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the quinolinone core, as well as the sulfonyl and piperazine groups. For example, the carbonyl group in the quinolinone core could potentially undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its acidity, while the piperazine ring could potentially make it more basic.Applications De Recherche Scientifique
Protein Kinase Inhibitors
Isoquinolinesulfonamide compounds, such as 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine (H-7), have been used as protein kinase C inhibitors. H-7 and its derivatives are valuable in demonstrating the biological function of protein kinase C or cyclic nucleotide-dependent protein kinases. These compounds have been studied for their potential to inhibit tumor progression and affect cellular proliferation by modulating protein kinase activity, indicating their significance in cancer research and therapeutic development (Hagiwara et al., 1988).
Antibacterial Agents
Quinolone derivatives, such as temafloxacin hydrochloride, have been examined for their antibacterial properties. These compounds belong to the 4-pyridone-3-carboxylic acid class of antibacterial agents and are under clinical development as broad-spectrum antimicrobial agents. Studies have synthesized and tested the antibacterial activities of the enantiomers of temafloxacin, exploring their potential in treating infections and understanding their pharmacological profiles (Chu et al., 1991).
Fluorescence Probes
Compounds with sulfonyl and quinolinone structures have been explored for their potential as fluorescence probes. For example, a study on N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline demonstrated its use in ratiometric fluorescent thermometry due to its unusual fluorescence intensification with temperature, indicating its application in temperature sensing and imaging within biological systems (Cao et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(3,5-dimethylphenyl)sulfonyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O3S/c1-5-27-6-8-28(9-7-27)22-14-21-19(13-20(22)25)24(29)23(15-26(21)4)32(30,31)18-11-16(2)10-17(3)12-18/h10-15H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNWFOCRUPLTBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC(=C4)C)C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,5-dimethylphenyl)sulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methylquinolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2575709.png)
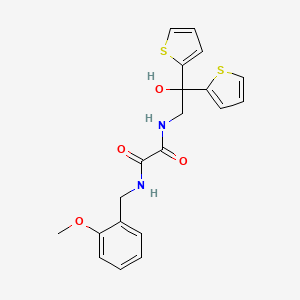
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B2575711.png)
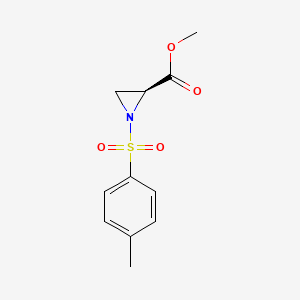
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2575716.png)
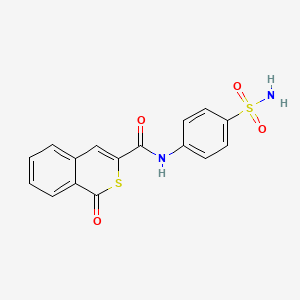
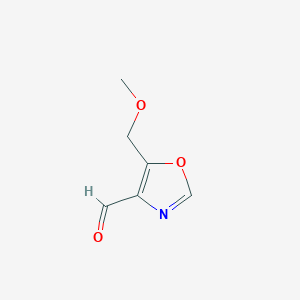
![3-(7-Methoxy-2,3-dihydro-benzo[1,4]dioxin-6-yl)-propionic acid](/img/structure/B2575722.png)
![(E)-tert-butyl({[5-chloro-2-(2-phenylethynyl)phenyl]methylidene})amine](/img/structure/B2575723.png)
![2-(6-(3-methylbenzyl)-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2575724.png)
![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-benzylquinazoline-2,4(1H,3H)-dione](/img/structure/B2575726.png)
![[2-(4-Methoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2575727.png)
![3-(4-ethoxyphenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2575729.png)
